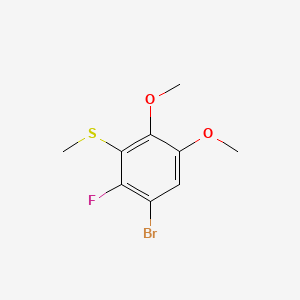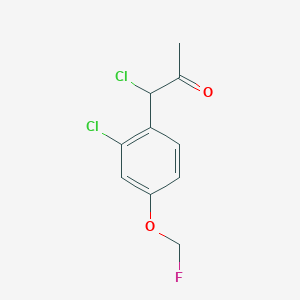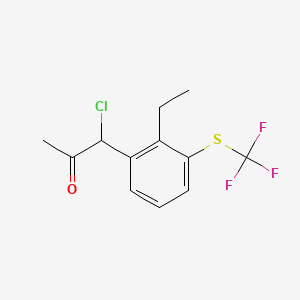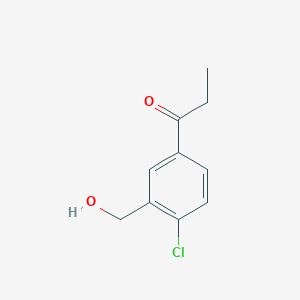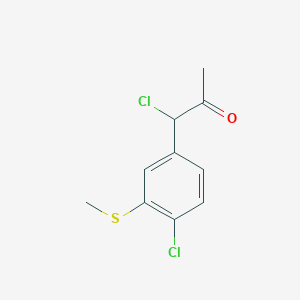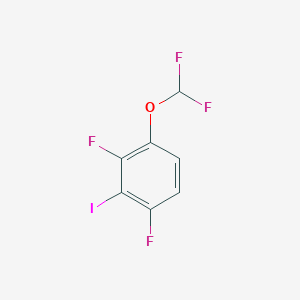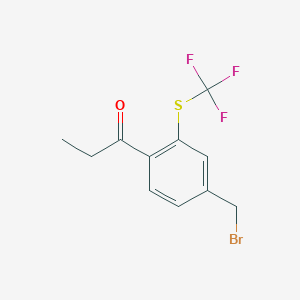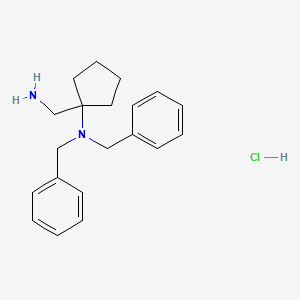
1-(Aminomethyl)-N,N-dibenzylcyclopentanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Aminomethyl)-N,N-dibenzylcyclopentanamine hydrochloride is a chemical compound with a complex structure that includes a cyclopentane ring, an aminomethyl group, and two benzyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Aminomethyl)-N,N-dibenzylcyclopentanamine hydrochloride typically involves multiple stepsThe final product is then converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1-(Aminomethyl)-N,N-dibenzylcyclopentanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the aminomethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: The major products are typically carboxylic acids or ketones.
Reduction: The major product is the corresponding amine.
Substitution: The major products are substituted amines or amides.
Scientific Research Applications
1-(Aminomethyl)-N,N-dibenzylcyclopentanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic effects, particularly in the field of neuropharmacology.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-(Aminomethyl)-N,N-dibenzylcyclopentanamine hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the benzyl groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-(Aminomethyl)-N,N-dibenzylcyclohexanamine hydrochloride
- 1-(Aminomethyl)-N,N-dibenzylcycloheptanamine hydrochloride
- 1-(Aminomethyl)-N,N-dibenzylcyclooctanamine hydrochloride
Uniqueness
1-(Aminomethyl)-N,N-dibenzylcyclopentanamine hydrochloride is unique due to its specific ring size and the presence of both aminomethyl and dibenzyl groups. This combination of structural features imparts distinct chemical properties and biological activities, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C20H27ClN2 |
|---|---|
Molecular Weight |
330.9 g/mol |
IUPAC Name |
1-(aminomethyl)-N,N-dibenzylcyclopentan-1-amine;hydrochloride |
InChI |
InChI=1S/C20H26N2.ClH/c21-17-20(13-7-8-14-20)22(15-18-9-3-1-4-10-18)16-19-11-5-2-6-12-19;/h1-6,9-12H,7-8,13-17,21H2;1H |
InChI Key |
AZKKJWGYCXNFQL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(CN)N(CC2=CC=CC=C2)CC3=CC=CC=C3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


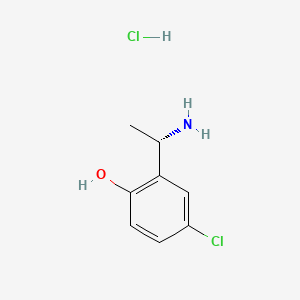
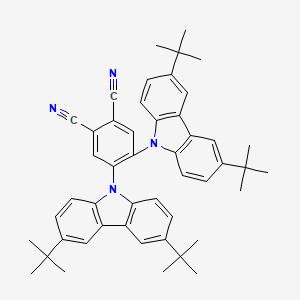
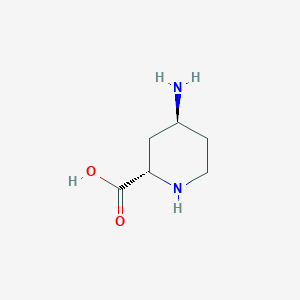
![4-Oxo-4,5-dihydrothieno[3,2-c]pyridine-2-carboxylic acid](/img/structure/B14040110.png)

